![molecular formula C23H23N3O4S B2540966 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine CAS No. 325812-48-4](/img/structure/B2540966.png)
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of organic compounds known as sulfonylbenzenes. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .
Synthesis Analysis
This compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms . The title compound, C23H23N3O4S, crystallizes in the monoclinic space group C2/c .Chemical Reactions Analysis
The synthesis of this compound involves a nucleophilic substitution reaction . The solvent was evaporated to get a crude product which was purified by column chromatography over silica gel .Physical And Chemical Properties Analysis
The molecular weight of this compound is 437.51. Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
- The benzhydryl motif, present in this compound, is fundamental in drugs such as anti-histamines, anti-hypertensive agents, and anti-allergenic medications .
- Piperazine derivatives, like this compound, exhibit high receptor affinity and are considered privileged structures. They are found in anti-fungal, anti-bacterial, anti-malarial, anti-psychotic, and anti-depressant agents .
- Notably, piperazines demonstrate anti-tumor activity against various cancers, including colon, prostate, breast, lung, and leukemia tumors .
- Piperazines, including this derivative, impact dopaminergic neurotransmission and possess vasodilator and cerebral blood flow-enhancing properties .
- Researchers explore their potential in CNS disorders due to their diverse pharmacological actions .
- Piperazine rings and their derivatives serve as raw materials for epoxy resin hardening, corrosion inhibitors, insecticides, rubber accelerators, urethane catalysts, and antioxidants .
- The sulfonyl group in this compound is reminiscent of sulfonamide drugs (commonly known as “sulfa drugs”), which revolutionized medicine by paving the way for antibiotics .
- The crystal and molecular structure of 1-benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine has been analyzed using X-ray diffraction. It crystallizes in the monoclinic space group C2/c, with a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .
- The compound is synthesized via nucleophilic substitution of 1-benzhydryl piperazine with 2-nitrobenzenesulfonyl chloride. Spectroscopic characterization confirms its identity .
Medicinal Chemistry and Drug Development
Neuropharmacology and Central Nervous System (CNS) Research
Industrial Applications
Sulfonamide Chemistry
Crystallography and Structural Studies
Chemical Synthesis and Characterization
Future Directions
Mechanism of Action
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .
Mode of Action
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .
Biochemical Pathways
Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Result of Action
It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
properties
IUPAC Name |
1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSWBQOYCSKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.